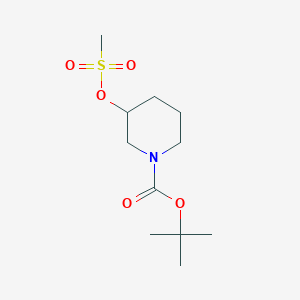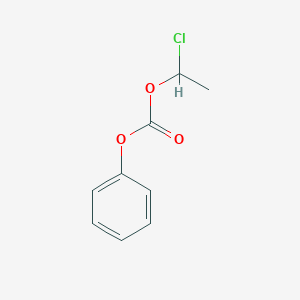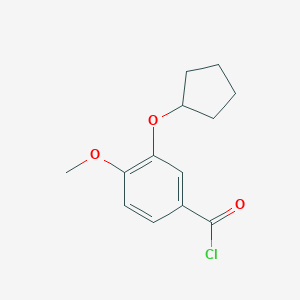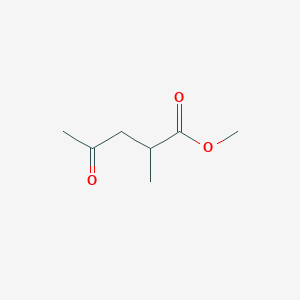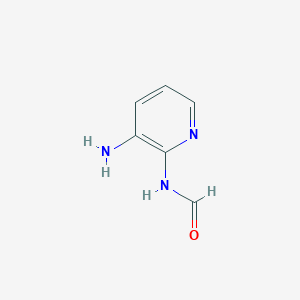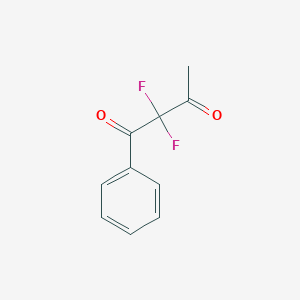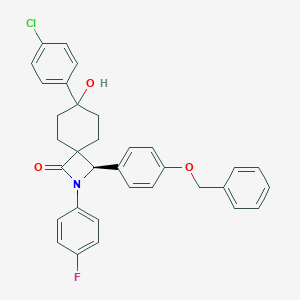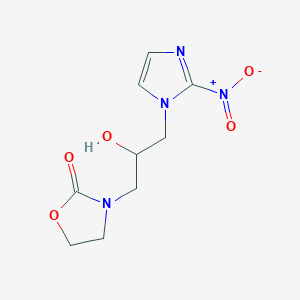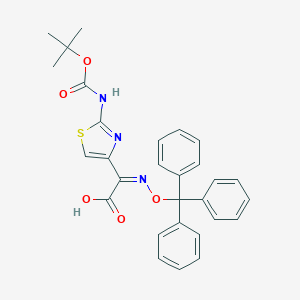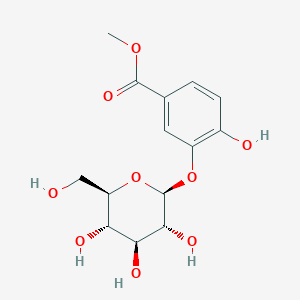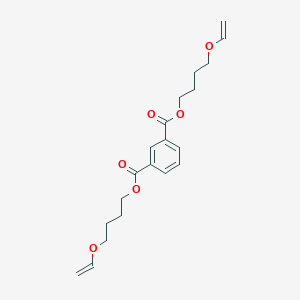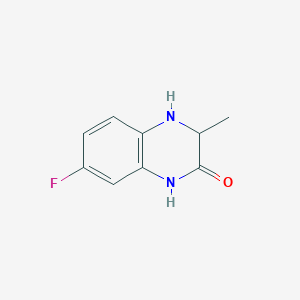![molecular formula C11H18O4 B138826 1,4-二氧杂螺[4.5]癸烷-8-羧酸乙酯 CAS No. 1489-97-0](/img/structure/B138826.png)
1,4-二氧杂螺[4.5]癸烷-8-羧酸乙酯
概述
描述
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a compound that belongs to the class of organic chemicals known as spiro compounds, which are characterized by a unique structure where two rings are joined through a single atom. The compound is not directly synthesized or analyzed in the provided papers, but related compounds and their synthesis methods offer insights into the potential characteristics and synthetic routes that could be applicable to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Synthesis Analysis
The synthesis of related spiro compounds often involves the use of microwave irradiation, as seen in the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, which were created by reacting diarylcyclohexenones with ethylene diamine in the presence of p-toluenesulfonic acid under solvent-free conditions . Similarly, the stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane were synthesized from ethyl (S)-lactate and dimethyl (S)-malate, employing dianion alkylation as a key step . These methods suggest that the synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate could also involve key steps such as alkylation or the use of microwave irradiation to promote the reaction.
Molecular Structure Analysis
The molecular structure of spiro compounds is often complex, involving multiple stereocenters and the possibility of various stereoisomers. The synthesis of all four energetically possible stereoisomers of a related spiro compound demonstrates the importance of stereochemistry in the synthesis and characterization of these molecules . The molecular structure of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate would likely exhibit similar complexity, with the potential for multiple stereoisomers depending on the synthetic route taken.
Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions, including intramolecular conjugate addition, as seen in the synthesis of (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes . The presence of functional groups such as carboxylates and nitriles in related compounds suggests that Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate could also participate in reactions that involve these functional groups, such as nucleophilic substitutions or additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds can be determined through various analytical techniques, including NMR, mass spectrometry, and elemental analysis . For instance, the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate was established by NMR and mass spectrometry . These techniques would be essential in characterizing the physical and chemical properties of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, such as its melting point, solubility, and stability.
科学研究应用
超分子排列:Graus 等人 (2010) 的一项研究探索了各种二氧杂螺[4.5]癸烷衍生物的分子和晶体结构,包括乙基-2,4-二氧杂螺[4.5]癸烷-8-羧酸-1,3-二氮杂环己烷。他们讨论了分子结构和晶体结构之间的关系,强调了取代基在超分子排列中的作用(Graus 等人,2010).
对映体纯螺缩醛合成:Schwartz 等人 (2005) 描述了一种从均丙炔醇合成对映体纯二氧杂螺[4.5]癸烷的方法。这种方法对于生产螺缩醛结构很重要,螺缩醛结构在各种化学和生物过程中具有重要意义(Schwartz 等人,2005).
合成和药理学评估:Brubaker 和 Colley (1986) 合成了 7-甲基-1,4-二氧杂-7-氮杂螺[4.5]癸烷,即 1,4-二氧杂螺[4.5]癸烷-8-羧酸乙酯的衍生物,并评估了它们的多巴胺激动剂活性。这项研究对于了解这些化合物的潜在药理学应用非常重要(Brubaker 和 Colley,1986).
质谱研究:Solomons (1982) 对 1,4-二氧杂-8-氮杂螺[4.5]癸烷(一种与 1,4-二氧杂螺[4.5]癸烷-8-羧酸乙酯相关的化合物)进行了质谱研究。这项研究提供了对分子结构和断裂模式的见解,这对分析和合成化学应用至关重要(Solomons,1982).
对映体纯 2,7-二烷基-1,6-二氧杂螺[4.5]癸烷的合成:Schwartz 等人 (2005) 还详细介绍了使用对映体纯均丙炔醇合成对映体纯 2,7-二烷基-1,6-二氧杂螺[4.5]癸烷的合成方法。这项研究有助于立体化学领域和螺缩醛结构的合成(Schwartz 等人,2005).
未来方向
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has potential applications in the preparation of various therapeutic agents. It can be used to prepare arylcyclohexanones analgesics, metalloproteinase inhibitors, benzimidazole derivatives as therapeutic TRPM8 receptor modulators, and apoptosis-inducing agents . These potential applications suggest promising future directions for this compound in pharmaceutical research.
属性
IUPAC Name |
ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWGBLTOSRBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440753 | |
| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
CAS RN |
1489-97-0 | |
| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


